3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid
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Overview
Description
3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nitropyridine moiety, which is a derivative of pyridine, and is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid typically involves multiple steps, starting with the preparation of the nitropyridine derivative. One common method involves the nitration of pyridine to form 3-nitropyridine, followed by further functionalization to introduce the amino and phenoxy groups. The final step involves the acylation of the intermediate compound to form the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid involves its interaction with specific molecular targets. The nitropyridine moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler derivative of pyridine with similar reactivity.
5-Nitropyridine-2-sulfonic acid: Another nitropyridine derivative with different functional groups.
4-Aminopyridine: A related compound with an amino group instead of a nitro group.
Uniqueness
3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
CAS No. |
649774-08-3 |
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Molecular Formula |
C20H16N4O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[[2-[4-[(5-nitropyridin-2-yl)amino]phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O6/c25-19(23-15-3-1-2-13(10-15)20(26)27)12-30-17-7-4-14(5-8-17)22-18-9-6-16(11-21-18)24(28)29/h1-11H,12H2,(H,21,22)(H,23,25)(H,26,27) |
InChI Key |
IHOGIXUUHJSZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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